1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile
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Overview
Description
1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile is an organic compound with the molecular formula C₁₂H₉N and a molecular weight of 167.2066 g/mol . This compound is known for its unique structure, which includes a methano bridge and a nitrile group attached to a naphthalene ring system . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene-5,8-diol, which leads to the formation of tetracyclo[5.4.0.0²,⁴.0³,⁶]undeca-1(7),8,10-triene-8,11-diol . This reaction is typically carried out under controlled conditions using specific wavelengths of light to induce the photolysis process . Industrial production methods may vary, but they generally involve similar photolytic processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like hydroxide ions or amines . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the nitrile group or the methano bridge .
Scientific Research Applications
1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile is utilized in a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules . In biology, it serves as a probe for studying enzyme-catalyzed reactions and as a ligand in receptor binding studies . In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and the context of the interaction . The exact molecular pathways involved are still under investigation, but they are believed to include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile can be compared to other similar compounds, such as 1,4-Dihydro-1,4-methanonaphthalene and 1,4-Dihydro-1,4-ethanonaphthalene . These compounds share similar structural features, including the methano bridge and the naphthalene ring system . this compound is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable for specific research applications and industrial uses .
Properties
CAS No. |
71906-57-5 |
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Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carbonitrile |
InChI |
InChI=1S/C12H9N/c13-7-9-5-8-6-12(9)11-4-2-1-3-10(8)11/h1-5,8,12H,6H2 |
InChI Key |
PPJKYKZPSUOZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C3=CC=CC=C23)C#N |
Origin of Product |
United States |
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